molecular formula C15H22N2O4 B4935906 1-(4,5-dimethoxy-2-nitrobenzyl)-3-methylpiperidine

1-(4,5-dimethoxy-2-nitrobenzyl)-3-methylpiperidine

Cat. No. B4935906
M. Wt: 294.35 g/mol
InChI Key: UJJALOZEQYDUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-dimethoxy-2-nitrobenzyl)-3-methylpiperidine, also known as DMNPB-MeP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of piperidine and has been synthesized using various methods. The purpose of

Mechanism of Action

1-(4,5-dimethoxy-2-nitrobenzyl)-3-methylpiperidine binds to nAChRs and activates these receptors, leading to the release of neurotransmitters such as dopamine and acetylcholine. This activation of nAChRs has been shown to modulate the activity of various brain regions, including the hippocampus and prefrontal cortex.
Biochemical and Physiological Effects
1-(4,5-dimethoxy-2-nitrobenzyl)-3-methylpiperidine has been shown to have various biochemical and physiological effects, including the enhancement of cognitive function and the modulation of pain perception. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4,5-dimethoxy-2-nitrobenzyl)-3-methylpiperidine in lab experiments is its high potency and selectivity for nAChRs. This compound has also been shown to have a long half-life, making it useful for studying the long-term effects of nAChR activation. However, one limitation of using 1-(4,5-dimethoxy-2-nitrobenzyl)-3-methylpiperidine is its potential toxicity, which may limit its use in vivo.

Future Directions

Future research on 1-(4,5-dimethoxy-2-nitrobenzyl)-3-methylpiperidine may focus on its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and addiction. Additionally, further studies may investigate the potential toxicity of this compound and identify strategies to mitigate any adverse effects. Finally, the development of novel ligands for nAChRs may provide new insights into the function of these receptors in the brain.

Synthesis Methods

1-(4,5-dimethoxy-2-nitrobenzyl)-3-methylpiperidine has been synthesized using different methods, including the reaction of 3-methylpiperidine with 1-(4,5-dimethoxy-2-nitrophenyl)ethanone in the presence of a reducing agent. Another method involves the reaction of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone with 3-methylpiperidine in the presence of a catalyst, followed by reduction with sodium borohydride.

Scientific Research Applications

1-(4,5-dimethoxy-2-nitrobenzyl)-3-methylpiperidine has been used in scientific research to study the function of nicotinic acetylcholine receptors (nAChRs) in the central nervous system. This compound is a potent ligand for nAChRs and has been used to investigate the role of these receptors in various physiological processes, including learning and memory, pain perception, and addiction.

properties

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-11-5-4-6-16(9-11)10-12-7-14(20-2)15(21-3)8-13(12)17(18)19/h7-8,11H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJALOZEQYDUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-3-methylpiperidine

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